N-(4-propoxyphenyl)urea
Description
N-(4-Propoxyphenyl)urea is a synthetic urea derivative characterized by a urea core (–NH–CO–NH–) substituted with a 4-propoxyphenyl group (a phenyl ring with a propoxy chain at the para position). Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial properties, and anticonvulsant effects. The propoxy substituent (–OCH₂CH₂CH₃) introduces hydrophobicity and steric bulk, which can modulate pharmacokinetic properties and target binding .
Properties
CAS No. |
97540-78-8 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.234 |
IUPAC Name |
(4-propoxyphenyl)urea |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)12-10(11)13/h3-6H,2,7H2,1H3,(H3,11,12,13) |
InChI Key |
NFYOKCWAXOECPS-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The para-substituted phenyl group is a common scaffold in medicinal chemistry. Key analogs and their properties include:
Alkoxy Substituents
- N-(4-Ethoxyphenyl)urea : Replacing the propoxy group with ethoxy (–OCH₂CH₃) reduces hydrophobicity. Ethoxy derivatives are often explored for balanced solubility and membrane permeability. For example, N-(4-ethoxyphenyl)-N'-(4-methyl-3-nitrophenyl)urea () highlights the influence of electron-withdrawing nitro groups on stability .
- This compound (CAS: 339017-52-6) has a molar mass of 184.17 g/mol, suggesting higher polarity compared to propoxy analogs .
Halogenated Substituents
- 1-(4-Chlorophenyl)-3-(4-pyridinyl)urea : The chloro group increases electronegativity and π-stacking capacity. Such derivatives are often investigated as kinase inhibitors or antimicrobial agents .
- N-(4-Chloro-3-(trifluoromethyl)phenyl)urea : The trifluoromethyl group (–CF₃) enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .
Branched Alkyl Substituents
- This compound (CAS: 56046-17-4) is a metabolite of herbicides like isoproturon .
Core Structure Modifications
Non-Urea Cores with 4-Propoxyphenyl Groups
- 2-(4-Propoxyphenyl)quinoline: This quinoline derivative () exhibited >65% inhibition of the S. aureus NorA efflux pump at 50 µM, demonstrating the role of the 4-propoxyphenyl group in enhancing antimicrobial activity .
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : In anticonvulsant studies, this compound showed dual activity in MES and PTZ models, suggesting synergistic effects between the triazole-thiazole core and the propoxyphenyl group .
Urea Derivatives with Extended Linkers
Pharmacological Implications
- Hydrophobicity and Bioavailability : The propoxy group in N-(4-propoxyphenyl)urea likely improves lipid solubility compared to methoxy or ethoxy analogs, favoring blood-brain barrier penetration for CNS applications.
- Electron Effects : The propoxy chain’s electron-donating nature may stabilize charge-transfer complexes in enzyme-binding pockets, as seen in EPIs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
